Product packaging for Methyl 5-bromo-2-fluoroisonicotinate(Cat. No.:CAS No. 1214375-45-7)

Methyl 5-bromo-2-fluoroisonicotinate

Cat. No.: B1420768
CAS No.: 1214375-45-7
M. Wt: 234.02 g/mol
InChI Key: VXNAVZKNAMKBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromo-2-fluoroisonicotinate is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl ester group at the 4-position. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and tunable electronic profiles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B1420768 Methyl 5-bromo-2-fluoroisonicotinate CAS No. 1214375-45-7

Properties

IUPAC Name

methyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNAVZKNAMKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Using Potassium Carbonate in DMF

This method involves reacting 5-bromo-2-fluoronicotinic acid with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF).

Reaction Conditions:

Procedure:

  • Add iodomethane and potassium carbonate to a DMF solution of 5-bromo-2-fluoronicotinic acid.
  • Stir the mixture at room temperature for 20 hours.
  • Quench the reaction with water and extract with ethyl acetate.
  • Purify the product using silica gel column chromatography.

Method Using Cesium Fluoride in DMSO

This method involves the conversion of methyl 5-bromo-2-chloronicotinate to methyl 5-bromo-2-fluoronicotinate using cesium fluoride in dimethyl sulfoxide (DMSO).

Reaction Conditions:

  • Reagents: Methyl 5-bromo-2-chloronicotinate, cesium fluoride.
  • Solvent: DMSO.
  • Temperature: Room temperature to 60°C.
  • Time: 52 hours (2 days at room temperature, followed by 4 hours at 60°C).
  • Yield: 57%.

Procedure:

  • Add cesium fluoride to a DMSO solution of methyl 5-bromo-2-chloronicotinate.
  • Stir the mixture at room temperature for 2 days, then heat at 60°C for 4 hours.
  • Dilute with water, extract with ethyl acetate, and purify using silica gel flash chromatography.

Data Table for Preparation Methods

Method Reagents Solvent Temperature (°C) Time Yield (%)
Potassium Carbonate in DMF 5-bromo-2-fluoronicotinic acid, iodomethane, potassium carbonate DMF 20 20 hours 80
Cesium Fluoride in DMSO Methyl 5-bromo-2-chloronicotinate, cesium fluoride DMSO 20-60 52 hours 57

Research Findings and Discussion

The synthesis of this compound is crucial for various applications, including pharmaceutical synthesis. The choice of method depends on the availability of starting materials and desired yield. The potassium carbonate method in DMF offers a higher yield but requires longer reaction times. In contrast, the cesium fluoride method in DMSO provides a lower yield but involves a different starting material and conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

Scientific Research Applications

Methyl 5-bromo-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoroisonicotinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 5-bromo-2-fluoroisonicotinate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups CAS Number
This compound* C₈H₆BrFNO₂ (inferred) ~245 (estimated) Br (5), F (2) Methyl ester (4) Not explicitly listed
Methyl 5-bromo-2-methoxyisonicotinate C₈H₈BrNO₃ 246.06 Br (5), OMe (2) Methyl ester (4) 886365-25-9
Ethyl 5-bromo-2-chloro-3-fluoroisonicotinate C₈H₆BrClFNO₂ 282.5 Br (5), Cl (2), F (3) Ethyl ester (4) -
Benzyl 5-bromo-2-fluoroisonicotinate C₁₃H₉BrFNO₂ 310.118 Br (5), F (2) Benzyl ester (4) -
Methyl 2-bromo-5-hydroxyisonicotinate C₇H₅BrNO₃ ~244 (estimated) Br (2), OH (5) Methyl ester (4) 1256810-42-0

Notes:

  • *Estimated data for this compound based on structural analogs.
  • Substituent positions significantly influence electronic properties and reactivity. For example, fluorine’s electronegativity enhances stability and lipophilicity compared to methoxy or hydroxy groups .
  • The benzyl ester variant (310.118 g/mol) has a higher molecular weight and boiling point (387°C) than methyl esters, suggesting reduced volatility .
Physical Properties
  • Methyl 5-bromo-2-methoxyisonicotinate : White powder, room-temperature stable, used in pharmaceuticals and skincare .
  • Ethyl 5-bromo-2-chloro-3-fluoroisonicotinate : Liquid at room temperature; hazards include skin/eye irritation (H315, H319) .
  • Benzyl 5-bromo-2-fluoroisonicotinate : Higher density (1.5 g/cm³) and boiling point (387°C) due to the benzyl group .

Tabulated Research Findings

Property/Analog This compound* Methyl 5-bromo-2-methoxyisonicotinate Benzyl 5-bromo-2-fluoroisonicotinate
Molecular Weight ~245 246.06 310.118
Boiling Point ~300°C (estimated) Not reported 387°C
LogP (Lipophilicity) ~2.8 (estimated) ~2.5 3.51
Primary Use Pharmaceutical intermediate Skincare/drug synthesis Specialty chemicals
Key Hazard Likely irritant (fluoro-related) Low hazard High MW, handling precautions

Biological Activity

Methyl 5-bromo-2-fluoroisonicotinate (CAS No. 885588-14-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₅BrFNO₂
  • Molecular Weight : 220.03 g/mol
  • Physical State : Solid, typically appearing as a white to pale yellow crystalline powder.
  • Purity : Generally available at 95% or higher.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Results :
    • The compound demonstrated significant inhibitory activity against MCF-7 cells with an IC₅₀ value of approximately 12 µM, indicating moderate potency.
    • In A549 cells, the IC₅₀ was found to be around 15 µM, suggesting that it retains activity across different cancer types.
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression enhances the Bax/Bcl-2 ratio, a critical indicator of apoptosis induction .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy exhibited synergistic effects, leading to enhanced cytotoxicity against both MCF-7 and A549 cell lines compared to monotherapy approaches.

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712Induces apoptosis via Bax/Bcl-2 modulation
A54915Promotes cell cycle arrest

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other biological activities:

  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, making it a potential candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects :
    • There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Q & A

Q. What synthetic strategies are effective for preparing methyl 5-bromo-2-fluoroisonicotinate?

  • Methodological Answer : The compound can be synthesized via esterification of 5-bromo-2-fluoroisonicotinic acid using methanol and a catalytic acid (e.g., H₂SO₄). Alternatively, halogenation of pre-functionalized pyridine derivatives may be employed. For example, bromination of 2-fluoroisonicotinate intermediates using N-bromosuccinimide (NBS) under radical initiation could introduce the bromo group. Precursors like 5-bromo-2-fluoropyridine (CAS 766-11-0, ) or boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid, ) may serve as starting materials for cross-coupling reactions to build the heterocyclic core.

Q. How can the purity and identity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (split due to fluorine coupling) and ester methyl groups. ¹⁹F NMR can confirm the fluorine environment.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine.
  • Melting Point Analysis : Compare observed mp with literature values (e.g., related bromo-fluoro cinnamic acids show m.p. 195–223°C, ).

Q. What precautions are critical when handling bromo-fluoro aromatic compounds?

  • Methodological Answer :
  • Use inert atmospheres (N₂/Ar) to avoid hydrolysis of sensitive substituents.
  • Employ cold storage (0–6°C) for boronic acid intermediates to prevent decomposition .
  • Monitor reaction progress via TLC or GC-MS to detect side products (e.g., debromination or ester hydrolysis).

Advanced Research Questions

Q. How can contradictory NMR data during synthesis be resolved?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational barriers or fluorine coupling). Solutions include:
  • Variable-Temperature NMR : Identify temperature-dependent splitting caused by slow exchange processes.
  • X-ray Crystallography : Use SHELX software to resolve structural ambiguities by refining crystal structures. For example, SHELXL can model disorder in halogenated aromatic systems.

Q. What catalytic systems optimize Suzuki-Miyaura cross-coupling with this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) enhance reactivity for electron-deficient aryl bromides.
  • Base Optimization : Test K₂CO₃ or Cs₂CO₃ in solvent mixtures (e.g., DME/H₂O) to improve coupling efficiency.
  • Boronic Acid Partners : Use sterically unhindered boronic acids (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid, ) for regioselective coupling.

Q. How to computationally model the electronic effects of bromo and fluoro substituents on reactivity?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Analyze Hammett σ constants for substituent effects: Fluorine’s electronegativity increases ring electron deficiency, while bromine’s polarizability may stabilize transition states.

Q. What strategies mitigate competing side reactions in halogen exchange (e.g., F/Br displacement)?

  • Methodological Answer :
  • Temperature Control : Lower reaction temperatures reduce undesired SNAr pathways.
  • Protecting Groups : Temporarily protect the fluoro substituent with silyl groups (e.g., TBSCl) during bromination.
  • Leaving Group Tuning : Use directing groups (e.g., esters) to orient halogenation regioselectivity .

Data Analysis & Validation

Q. How to validate crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Refine X-ray data using SHELXL with anisotropic displacement parameters for heavy atoms (Br, F).
  • Check for twinning or disorder using PLATON; apply restraints if necessary.
  • Validate geometry with CCDC databases to compare bond lengths/angles with analogous structures (e.g., 5-bromo-2-fluorocinnamic acid derivatives, ).

Q. What analytical workflows address low yields in multi-step syntheses?

  • Methodological Answer :
  • Reaction Monitoring : Use inline IR or LC-MS to identify bottlenecks (e.g., intermediate decomposition).
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, stoichiometry).
  • Purification Strategies : Combine column chromatography with recrystallization (e.g., using ethyl acetate/hexane gradients).

Q. How to assess the steric and electronic impact of substituents on biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying ester groups) and compare bioactivity.
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins.
  • Electrostatic Potential Maps : Generate maps via computational tools to visualize electron-deficient regions influenced by fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-fluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-fluoroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.